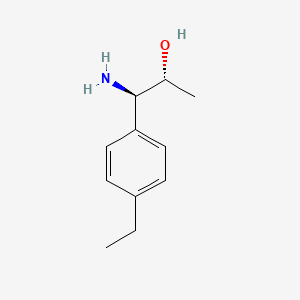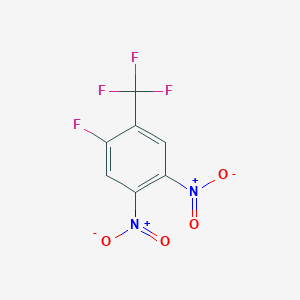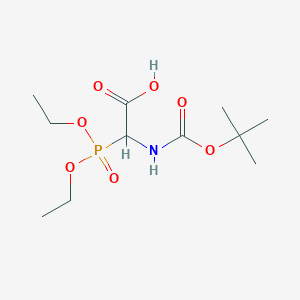
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are essential components of nucleic acids, and their derivatives are widely studied for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethynyl derivatives under specific conditions. One common method includes the use of microwave-assisted reactions, which significantly reduce reaction times and improve yields compared to conventional heating methods . The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and rapid synthesis. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve overall yield and purity. The choice of reagents and solvents is crucial to optimize the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under acidic or basic conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine.
2-Chloro-5-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
2,4-Dichloro-5-methylpyrimidine: Used in similar synthetic applications but with different reactivity due to the presence of two chlorine atoms.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
2-chloro-5-ethynyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-4(2)10-7(8)11-6(5)9/h1H,2H3,(H2,9,10,11) |
InChI-Schlüssel |
QIHHRGLEFUQWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)Cl)N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)


![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)





